

"synthesis and characterization of Ethyl benzo[d]thiazole-6-carboxylate"

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Compound of Interest

Ethyl benzo[d]thiazole-6carboxylate

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This guide provides a comprehensive overview of the synthesis and characterization of **Ethyl benzo[d]thiazole-6-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a reliable synthetic pathway, complete with experimental protocols and characterization data.

Synthetic Pathway

The synthesis of **Ethyl benzo[d]thiazole-6-carboxylate** is typically achieved through a multistep process commencing with the appropriate substitution of an aniline derivative, followed by cyclization to form the benzothiazole core. A common and effective route involves the initial preparation of ethyl 4-amino-3-mercaptobenzoate, which then undergoes cyclization.

A plausible and widely utilized approach is the Jacobson benzothiazole synthesis. This involves the reaction of an ortho-aminothiophenol with a suitable one-carbon electrophile. In this case, the synthesis can be envisioned to proceed from a substituted 4-aminobenzoate ester. An alternative starting point is the thiocyanation of an appropriate aniline derivative, followed by reductive cyclization.

Below is a generalized workflow for the synthesis:





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Caption: Synthetic workflow for **Ethyl benzo[d]thiazole-6-carboxylate**.

Experimental Protocols

2.1. Synthesis of Ethyl 4-amino-3-mercaptobenzoate (Intermediate)

This protocol is adapted from general procedures for the synthesis of ortho-aminothiophenols.

- Step 1: Thiocyanation of Ethyl 4-aminobenzoate
 - To a solution of Ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2.2 equivalents).
 - Cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
 - After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
 - Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
 Wash the solid with water until the filtrate is neutral.
 - The crude product, ethyl 4-amino-3-thiocyanatobenzoate, can be purified by recrystallization from ethanol.
- Step 2: Reduction to Ethyl 4-amino-3-mercaptobenzoate



- Suspend the ethyl 4-amino-3-thiocyanatobenzoate in an aqueous solution of sodium sulfide (3 equivalents).
- Heat the mixture to reflux for 4-6 hours.
- Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.
- The precipitated product, Ethyl 4-amino-3-mercaptobenzoate, is collected by filtration, washed with water, and dried under vacuum.
- 2.2. Synthesis of **Ethyl benzo[d]thiazole-6-carboxylate** (Final Product)
- Step 1: Cyclization
 - A mixture of Ethyl 4-amino-3-mercaptobenzoate (1 equivalent) and triethyl orthoformate
 (1.5 equivalents) is heated at reflux for 4-6 hours.[1][2][3]
 - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After completion of the reaction, the excess triethyl orthoformate and ethanol formed during the reaction are removed by distillation under reduced pressure.
 - The resulting crude product is then purified.
- Step 2: Purification
 - The crude solid is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
 - Alternatively, recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes can yield the pure product as a white to off-white solid.[4]

Characterization Data

The structural confirmation and purity of the synthesized **Ethyl benzo[d]thiazole-6- carboxylate** are established using various spectroscopic and physical methods. The following



table summarizes the expected characterization data based on analysis of closely related structures and general principles of spectroscopy.

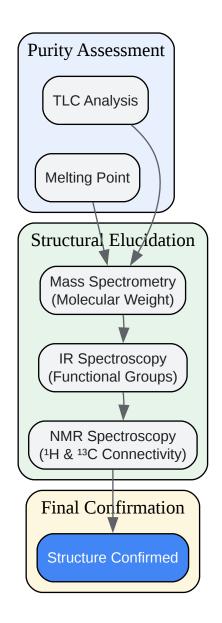
Parameter	Expected Value
Molecular Formula	C10H9NO2S
Molecular Weight	207.25 g/mol [5]
Appearance	White to off-white solid
Melting Point (°C)	Expected to be in the range of 70-90 °C (by analogy with similar structures)
¹H NMR (CDCl₃, δ ppm)	~9.2 (s, 1H, H-2), 8.7 (d, 1H, H-7), 8.2 (dd, 1H, H-5), 8.1 (d, 1H, H-4), 4.4 (q, 2H, -OCH ₂ CH ₃), 1.4 (t, 3H, -OCH ₂ CH ₃)
¹³ C NMR (CDCl ₃ , δ ppm)	~166.0 (C=O), 154.0 (C-2), 153.0 (C-3a), 135.0 (C-7a), 128.0 (C-5), 126.0 (C-6), 125.0 (C-4), 122.0 (C-7), 61.5 (-OCH ₂ CH ₃), 14.5 (-OCH ₂ CH ₃)
IR (KBr, cm ⁻¹)	~3050-3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1710-1725 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1550 (C=N), ~1280 (C-O, ester)[4]
Mass Spectrum (m/z)	Expected [M] ⁺ at 207

Note: The exact spectral values may vary slightly depending on the solvent and instrument used.

Logical Relationships in Characterization

The characterization process follows a logical sequence to confirm the identity and purity of the synthesized compound.





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Caption: Logical workflow for the characterization of the final product.

This comprehensive guide provides the necessary details for the successful synthesis and thorough characterization of **Ethyl benzo[d]thiazole-6-carboxylate**, serving as a valuable resource for professionals in the fields of chemical synthesis and drug discovery.

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References

- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl benzo[d]thiazole-7-carboxylate | C10H9NO2S | CID 45076982 PubChem [pubchem.ncbi.nlm.nih.gov]
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